1-(3H-Imidazo[4,5-b]pyridin-3-yl)ethanone
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Overview
Description
1-(3H-Imidazo[4,5-b]pyridin-3-yl)ethanone is a heterocyclic compound that features an imidazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3H-Imidazo[4,5-b]pyridin-3-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst, followed by cyclization to form the imidazo[4,5-b]pyridine core. The ethanone group can then be introduced via acylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(3H-Imidazo[4,5-b]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[4,5-b]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include N-oxides, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-(3H-Imidazo[4,5-b]pyridin-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 1-(3H-Imidazo[4,5-b]pyridin-3-yl)ethanone involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It may also modulate receptor activity by binding to receptor sites and altering their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone
- 1-(3H-Imidazo[4,5-c]pyridin-4-yl)ethanone
- 1-(1H-Imidazo[4,5-c]pyridin-4-yl)ethanone
Uniqueness
1-(3H-Imidazo[4,5-b]pyridin-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of novel pharmaceuticals and advanced materials .
Properties
CAS No. |
70740-26-0 |
---|---|
Molecular Formula |
C8H7N3O |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-imidazo[4,5-b]pyridin-3-ylethanone |
InChI |
InChI=1S/C8H7N3O/c1-6(12)11-5-10-7-3-2-4-9-8(7)11/h2-5H,1H3 |
InChI Key |
LCMOQVIXYLLMII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=NC2=C1N=CC=C2 |
Origin of Product |
United States |
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